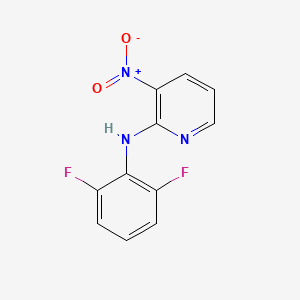![molecular formula C10H19ClN2O2 B14562766 Methyl 4-[(E)-tert-butyldiazenyl]-4-chloropentanoate CAS No. 62204-26-6](/img/structure/B14562766.png)
Methyl 4-[(E)-tert-butyldiazenyl]-4-chloropentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(E)-tert-butyldiazenyl]-4-chloropentanoate is an organic compound with a complex structure that includes a tert-butyl group, a diazenyl group, and a chloropentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(E)-tert-butyldiazenyl]-4-chloropentanoate typically involves multiple steps. One common method includes the reaction of 4-chloropentanoic acid with tert-butylamine to form the corresponding amide. This amide is then diazotized using sodium nitrite and hydrochloric acid to introduce the diazenyl group. Finally, the esterification of the resulting diazenyl compound with methanol yields this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-tert-butyldiazenyl]-4-chloropentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Compounds with substituted functional groups replacing the chlorine atom.
Scientific Research Applications
Methyl 4-[(E)-tert-butyldiazenyl]-4-chloropentanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(E)-tert-butyldiazenyl]-4-chloropentanoate involves its interaction with specific molecular targets. The diazenyl group can participate in redox reactions, affecting cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-tert-butylbenzoate: Similar in structure but lacks the diazenyl and chloropentanoate groups.
Methyl 4-chlorobenzoate: Contains a chlorobenzoate group but lacks the tert-butyl and diazenyl groups.
Methyl 4-aminobenzoate: Contains an amino group instead of the diazenyl group.
Uniqueness
Methyl 4-[(E)-tert-butyldiazenyl]-4-chloropentanoate is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62204-26-6 |
|---|---|
Molecular Formula |
C10H19ClN2O2 |
Molecular Weight |
234.72 g/mol |
IUPAC Name |
methyl 4-(tert-butyldiazenyl)-4-chloropentanoate |
InChI |
InChI=1S/C10H19ClN2O2/c1-9(2,3)12-13-10(4,11)7-6-8(14)15-5/h6-7H2,1-5H3 |
InChI Key |
JUVGYYKSIDWWKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=NC(C)(CCC(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-N-[(trimethoxysilyl)methyl]decan-1-aminium chloride](/img/structure/B14562684.png)
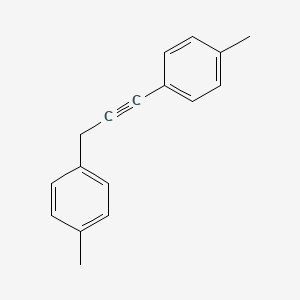


![1-{[(4-Nitrophenyl)methylidene]amino}-4,6-diphenylpyridin-2(1H)-one](/img/structure/B14562704.png)
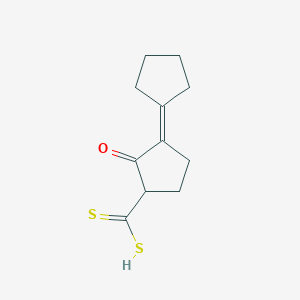
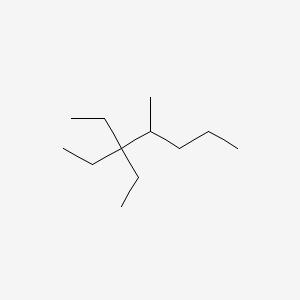
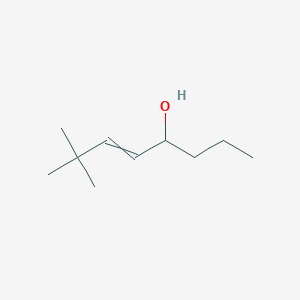
![Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-piperidinyl)-](/img/structure/B14562737.png)
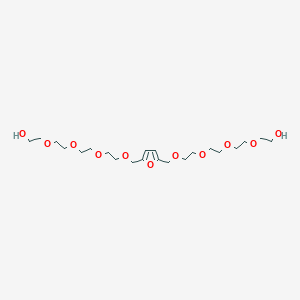
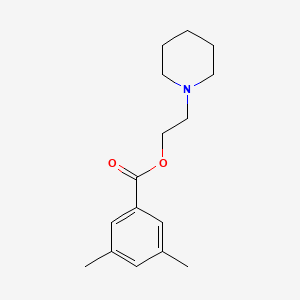
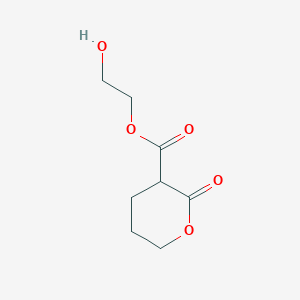
![Benzenecarbothioamide, N-[[(4-nitrobenzoyl)oxy]methyl]-](/img/structure/B14562749.png)
